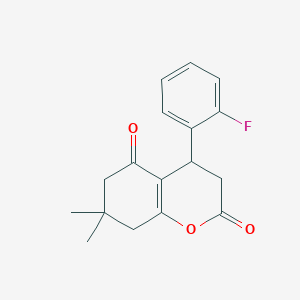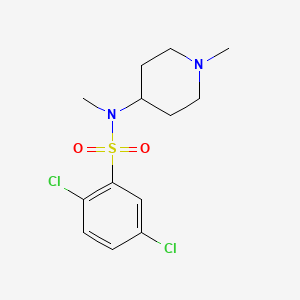![molecular formula C15H15N7S2 B11070933 3,3a(2)-(2,6-Pyridinediyl)bis[4-(2-propenyl)-1H-1,2,4-triazole-5(4H)-thione] CAS No. 696648-21-2](/img/structure/B11070933.png)
3,3a(2)-(2,6-Pyridinediyl)bis[4-(2-propenyl)-1H-1,2,4-triazole-5(4H)-thione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ALLYL-5-[6-(4-ALLYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)-2-PYRIDYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a complex heterocyclic compound It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities
Preparation Methods
The synthesis of 4-ALLYL-5-[6-(4-ALLYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)-2-PYRIDYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves the cyclization of 1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)carbonyl-4-R-thiosemicarbazides in a basic medium . The reaction conditions often include the use of alkylating agents such as iodomethane, which reacts at the sulfur atom to form methylsulfanyl derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Cyclization: Under certain conditions, it can cyclize to form complex heterocyclic structures.
Common reagents used in these reactions include bromine, acetyl chloride, and iodomethane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-ALLYL-5-[6-(4-ALLYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)-2-PYRIDYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Pharmaceuticals: The compound is explored for its use in developing new drugs targeting various diseases.
Materials Science: It is investigated for its potential use in creating advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it can act as an antimicrobial agent by disrupting bacterial cell walls or inhibiting essential enzymes . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazoles and their derivatives, such as:
Compared to these compounds, 4-ALLYL-5-[6-(4-ALLYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)-2-PYRIDYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
696648-21-2 |
|---|---|
Molecular Formula |
C15H15N7S2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
4-prop-2-enyl-3-[6-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H15N7S2/c1-3-8-21-12(17-19-14(21)23)10-6-5-7-11(16-10)13-18-20-15(24)22(13)9-4-2/h3-7H,1-2,8-9H2,(H,19,23)(H,20,24) |
InChI Key |
MSJIAGFWFNOIJP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=NC(=CC=C2)C3=NNC(=S)N3CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11070852.png)
![methyl 4-[({(2Z)-4-oxo-3-(pyridin-3-ylmethyl)-2-[(pyridin-3-ylmethyl)imino]-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11070854.png)
![Indol-2-one, 5-[4-(furan-2-carbonyl)piperazine-1-sulfonyl]-1-methyl-1,3-dihydro-](/img/structure/B11070866.png)
![3-{[(4-Chlorophenyl)acetyl]amino}-3-(2-furyl)propanoic acid](/img/structure/B11070869.png)
![4-tert-butyl-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11070877.png)
![3,5-dimethyl-1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]-1H-pyrazole](/img/structure/B11070881.png)

![(4-Butoxyphenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B11070889.png)
![7-Benzyl-1,1-dichloro-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11070895.png)

![N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide](/img/structure/B11070901.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3-nitrobenzamide](/img/structure/B11070913.png)
![3'-[2-(methylsulfanyl)ethyl]-5'-phenyl-1-(prop-2-yn-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11070917.png)
![2-chloro-4,5-difluoro-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11070920.png)
